molecular formula C10H13N5O B8583014 2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazine

2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazine

Cat. No. B8583014
M. Wt: 219.24 g/mol
InChI Key: AEUJTZJJOJMFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazine is a useful research compound. Its molecular formula is C10H13N5O and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Oxo-1-(4-piperidinyl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazine

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

IUPAC Name

3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C10H13N5O/c16-10-14-8-9(13-6-5-12-8)15(10)7-1-3-11-4-2-7/h5-7,11H,1-4H2,(H,12,14,16)

InChI Key

AEUJTZJJOJMFJG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=NC=CN=C3NC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Oxo-1-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazine (1.7 g, 5.5 mmol) was dissolved in methanol (100 mL) and hydrogenated over 20% palladium on carbon (0.5 g) at 55 psi hydrogen overnight. The catalyst was filtered and solvent evaporated to give the title compound (1.5 g).
Name
2-Oxo-1-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazine
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
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reactant
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reactant
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Name
O=c1[nH]c2nccnc2n1C1CCN(Cc2ccccc2)CC1
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reactant
Reaction Step One

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